molecular formula C15H11F3O3 B12077521 Methyl 5-hydroxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate

Methyl 5-hydroxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B12077521
M. Wt: 296.24 g/mol
InChI Key: MWSAFIGQHZCVSO-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate is a complex organic compound that features a trifluoromethyl group, which is known for its significant electronegativity and unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and is known for its mild reaction conditions and functional group tolerance . The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The choice of boron reagents and the optimization of reaction conditions are crucial for efficient production . The use of flow chemistry techniques can also enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylate group would produce an alcohol.

Scientific Research Applications

Methyl 5-hydroxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and electronic effects . The hydroxyl and carboxylate groups can participate in hydrogen bonding and ionic interactions, respectively, which are crucial for the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached to a benzene ring.

    Methyl 4-hydroxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate: A closely related compound with a hydroxyl group in a different position.

Uniqueness

Methyl 5-hydroxy-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both a hydroxyl and a carboxylate group, along with the trifluoromethyl group, provides a versatile platform for various chemical modifications and applications.

Properties

Molecular Formula

C15H11F3O3

Molecular Weight

296.24 g/mol

IUPAC Name

methyl 3-hydroxy-5-[2-(trifluoromethyl)phenyl]benzoate

InChI

InChI=1S/C15H11F3O3/c1-21-14(20)10-6-9(7-11(19)8-10)12-4-2-3-5-13(12)15(16,17)18/h2-8,19H,1H3

InChI Key

MWSAFIGQHZCVSO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2C(F)(F)F)O

Origin of Product

United States

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